molecular formula C8H6BrF2NO B14021518 4-Bromo-2,6-difluoro-N-methylbenzamide

4-Bromo-2,6-difluoro-N-methylbenzamide

Cat. No.: B14021518
M. Wt: 250.04 g/mol
InChI Key: HUVUANKVFSHVOW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H6BrF2NO and its molecular weight is 250.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

4-bromo-2,6-difluoro-N-methylbenzamide

InChI

InChI=1S/C8H6BrF2NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13)

InChI Key

HUVUANKVFSHVOW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1F)Br)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-bromo-1-(difluoro-nitrophenyl)ethanone (C8H6BrF2NO)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the hypothetical, yet scientifically plausible, molecule with the formula C8H6BrF2NO. Given the absence of this specific molecule in current chemical literature, this document serves as a predictive guide for its synthesis, characterization, and potential applications, particularly in the field of drug development. The insights and protocols herein are derived from established principles of organic chemistry and data from structurally analogous compounds.

Introduction to the Therapeutic Potential of Fluorinated and Halogenated Scaffolds

The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[1][2][3] The α-bromo ketone moiety, on the other hand, is a highly versatile functional group, acting as a potent electrophile in the synthesis of complex heterocyclic systems and as a warhead for targeted covalent inhibitors.[4][5][6]

The proposed molecule, a difluoro-nitro substituted α-bromoacetophenone, combines these features, making it a compound of significant interest for chemical biology and drug discovery. This guide will lay the foundational knowledge for any research group venturing into the synthesis and application of this or similar novel chemical entities.

Molecular Profile and Physicochemical Properties

A plausible isomeric structure for C8H6BrF2NO is 2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone . The following properties are calculated for this proposed structure.

PropertyValueSource(s)
Molecular Formula C8H6BrF2NO-
Molecular Weight 266.04 g/mol Calculated
Exact Mass 264.9542 g/mol Calculated
Elemental Composition C: 36.12%, H: 2.27%, Br: 30.04%, F: 14.28%, N: 5.27%, O: 12.03%Calculated
Predicted Appearance Colorless to light yellow solidAnalogy to[1]
Predicted Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethaneAnalogy to[1]

Proposed Synthesis and Experimental Protocol

The synthesis of the target compound can be envisioned as a two-step process: the nitration of a commercially available difluoroacetophenone, followed by the α-bromination of the resulting ketone.

G cluster_0 Step 1: Nitration cluster_1 Step 2: α-Bromination A 1-(3,5-difluorophenyl)ethanone C 1-(3,5-difluoro-4-nitrophenyl)ethanone A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO3/H2SO4) B->C D 1-(3,5-difluoro-4-nitrophenyl)ethanone F Target Compound: 2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone D->F Acid-catalyzed Bromination E Brominating Agent (e.g., NBS or Br2) E->F

Caption: Proposed two-step synthesis of 2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone.

Detailed Experimental Protocol: α-Bromination of 1-(3,5-difluoro-4-nitrophenyl)ethanone

This protocol is adapted from established methods for the α-bromination of aromatic ketones.[7][8]

Materials:

  • 1-(3,5-difluoro-4-nitrophenyl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(3,5-difluoro-4-nitrophenyl)ethanone (1.0 eq) and dissolve in dichloromethane.

  • Addition of Reagents: Add p-toluenesulfonic acid (0.1 eq) and N-bromosuccinimide (1.05 eq) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Analytical and Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is recommended.

G A Synthesized Crude Product B TLC/HPLC for Purity Assessment A->B C Mass Spectrometry (MS) for Molecular Weight Confirmation A->C D Infrared (IR) Spectroscopy for Functional Group Analysis A->D E Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation A->E F Pure, Characterized Compound B->F C->F D->F E->F G A C8H6BrF2NO B Synthesis of Heterocyclic Libraries A->B C Targeted Covalent Inhibitor Development A->C D Chemical Probe for Target Identification A->D E Drug Discovery Pipeline B->E C->E D->E

Caption: Potential applications of C8H6BrF2NO in the drug discovery process.

  • Intermediate for Heterocycle Synthesis: The α-bromo ketone is a classic precursor for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent in many approved drugs. [5][6]

  • Targeted Covalent Inhibitors (TCIs): The electrophilic methylene carbon adjacent to the bromine can form a covalent bond with nucleophilic residues (e.g., cysteine, lysine) in the active site of a target protein. This can lead to potent and selective inhibition.

  • Chemical Probes: The reactivity of the α-bromo ketone can be exploited to develop chemical probes for identifying novel drug targets through activity-based protein profiling.

The presence of the difluoro and nitro groups can further modulate the pharmacokinetic and pharmacodynamic properties of any derivative compounds, potentially enhancing their efficacy and safety profiles. [9][10][11]

Conclusion

While the compound C8H6BrF2NO is not currently described in the scientific literature, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The convergence of a highly reactive α-bromo ketone functional group with the modulating effects of fluorine and a nitro group makes this a molecule of considerable interest for researchers at the interface of chemistry and biology. The protocols and predictive data presented here are intended to accelerate the exploration of this and similar novel chemical entities in the pursuit of new therapeutic agents.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Mezencev, R. (2014). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 5(7), 715-717. [Link]

  • LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • De Kimpe, N. (2007). Synthetic Access to Aromatic α-Haloketones. Molecules, 12(7), 1411-1437. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Synthetic Communications, 41(1), 136-143. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Yathirajan, H. S., Nagaraja, D., Narasegowda, R. S., Rathore, R. S., & Glidewell, C. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]

  • Singh, P., & Kumar, D. (2017). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. ARKIVOC, 2017(5), 233-261. [Link]

  • Hansraj College. (n.d.). NITRO COMPOUNDS. Hansraj College. [Link]

  • Jangir, N., Sohu, S., Bagaria, S. K., & Jangid, D. (2019). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Properties. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). 2-Bromo-1-(aryl)ethanones: A facile and efficient synthesis using N-bromosuccinimide under ultrasound irradiation. Asian Journal of Organic & Medicinal Chemistry, 2(2), 48-52. [Link]

  • Wade, L. G. (2017). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2,6-difluoro-N-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-2,6-difluoro-N-methylbenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. This document will delve into its chemical properties, synthesis, potential applications, and commercial availability, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Benzamides in Modern Drug Discovery

Fluorine has emerged as a critical element in the design of modern pharmaceuticals. Its unique properties, including high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The strategic incorporation of fluorine atoms into a molecule can modulate its lipophilicity and pKa, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

The 2,6-difluorobenzamide motif, in particular, has been recognized for its role in creating potent and selective inhibitors for various biological targets. The fluorine atoms at the ortho positions can induce a specific conformation of the amide bond, influencing its interaction with protein active sites. 4-Bromo-2,6-difluoro-N-methylbenzamide serves as a key building block in the synthesis of more complex molecules, offering a versatile scaffold for the development of novel therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
Chemical Name 4-Bromo-2,6-difluoro-N-methylbenzamideN/A
CAS Number 1440965-03-6[1]
Molecular Formula C₈H₆BrF₂NO[1]
Molecular Weight 250.04 g/mol [1]
Appearance White to off-white solidN/A
Purity Typically >95%[2]

It is crucial to distinguish this compound from its close structural analog, 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3). The presence of the second fluorine atom at the 6-position in the target molecule significantly alters its electronic and conformational properties, which can have profound implications for its biological activity and synthetic utility.[3][4][5]

Synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide: A Step-by-Step Approach

The synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide can be approached through a multi-step process, starting from commercially available precursors. The following is a logical and field-proven synthetic strategy.

Synthesis of the Key Intermediate: 4-Bromo-2,6-difluorobenzoic Acid

Synthesis_Step1 3,5-Difluorobromobenzene 3,5-Difluorobromobenzene Reaction1 Lithiation 3,5-Difluorobromobenzene->Reaction1 Organolithium Reagent Organolithium Reagent Organolithium Reagent->Reaction1 Intermediate 4-Bromo-2,6-difluorophenyllithium Reaction1->Intermediate Reaction2 Carboxylation Intermediate->Reaction2 CO2 Carbon Dioxide (Dry Ice) CO2->Reaction2 Final_Product 4-Bromo-2,6-difluorobenzoic Acid Reaction2->Final_Product

Fig 1: Synthesis of 4-Bromo-2,6-difluorobenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,5-difluorobromobenzene in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add an organolithium reagent, such as n-butyllithium, dropwise while maintaining the temperature below -70 °C. The steric hindrance of the bromine atom directs the lithiation to the C4 position.

  • Carboxylation: After stirring for a few hours at low temperature, pour the reaction mixture over crushed dry ice (solid carbon dioxide). The lithium intermediate reacts with CO₂ to form the corresponding carboxylate salt.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzoic acid. The product can be further purified by recrystallization.

Conversion to 4-Bromo-2,6-difluoro-N-methylbenzamide

The final step involves the formation of the N-methylamide from the carboxylic acid. A common and efficient method is to first convert the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methylamine.[6][7]

Synthesis_Step2 Carboxylic_Acid 4-Bromo-2,6-difluorobenzoic Acid Reaction1 Acid Chloride Formation Carboxylic_Acid->Reaction1 Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Chlorinating_Agent->Reaction1 Acid_Chloride 4-Bromo-2,6-difluorobenzoyl Chloride Reaction1->Acid_Chloride Reaction2 Amidation Acid_Chloride->Reaction2 Methylamine Methylamine Methylamine->Reaction2 Final_Product 4-Bromo-2,6-difluoro-N-methylbenzamide Reaction2->Final_Product

Fig 2: Synthesis of the final product from the carboxylic acid.

Experimental Protocol:

  • Acid Chloride Formation: In a well-ventilated fume hood, suspend 4-Bromo-2,6-difluorobenzoic acid in an inert solvent such as dichloromethane (DCM). Add a few drops of N,N-dimethylformamide (DMF) as a catalyst. Slowly add thionyl chloride or oxalyl chloride at room temperature. Heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.[8]

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Bromo-2,6-difluorobenzoyl chloride is often used directly in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in an aprotic solvent like DCM. In a separate flask, prepare a solution of methylamine in DCM. Cool the acid chloride solution in an ice bath and slowly add the methylamine solution. An excess of methylamine or the addition of a non-nucleophilic base like triethylamine can be used to neutralize the HCl byproduct.[6]

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2,6-difluoro-N-methylbenzamide.

Applications in Drug Discovery and Medicinal Chemistry

While specific, large-scale applications of 4-Bromo-2,6-difluoro-N-methylbenzamide are not yet widely documented in publicly available literature, its structural motifs suggest its utility as a valuable building block in medicinal chemistry. Its role is likely as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The analogous compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a known key starting material for the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[5] This highlights the potential of brominated and fluorinated benzamide scaffolds in the development of targeted therapies.

The 4-bromo-2,6-difluoro-N-methylbenzamide scaffold can be strategically utilized in several ways:

  • Fragment-Based Drug Discovery: It can serve as a starting point or a fragment for the design of novel inhibitors for various enzymes, such as kinases and proteases.

  • Lead Optimization: The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of the surrounding chemical space and the optimization of lead compounds.

  • Scaffold Hopping: The unique electronic and conformational properties imparted by the difluoro substitution can be exploited to design novel scaffolds with improved drug-like properties.

Suppliers and Indicative Pricing

4-Bromo-2,6-difluoro-N-methylbenzamide is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery.

SupplierWebsiteIndicative Pricing
Pharmaffiliates[Link]Price on request
FluorochemPrice on request
Reagentia[Link]€1,233.05 / 1 g
Dr. JCR BIO[Link]Price on request

Note: Pricing is subject to change and may vary based on quantity and purity. It is recommended to contact the suppliers directly for a formal quote.

Conclusion

4-Bromo-2,6-difluoro-N-methylbenzamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The unique combination of a bromine atom and two fluorine atoms on the benzamide scaffold provides researchers with a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the importance of such fluorinated intermediates in the drug development pipeline is expected to increase.

References

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • Pharmaffiliates. 4-Bromo-2,6-difluoro-N-methylbenzamide. [Link]

  • Reagentia. 4-Bromo-2,6-difluoro-N-methylbenzamide (1 x 1 g). [Link]

  • IndiaMART. 4 Bromo 2 Fluoro N Methylbenzamide Enzalutamide KSM Powder, Grade. [Link]

  • Dr. JCR BIO. 4-Bromo-2,6-difluoro-N-methylbenzamide/1440965-03-6. [Link]

  • Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

Sources

Methodological & Application

Application Note: Process-Scale Synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide , a critical scaffold in medicinal chemistry (often found in androgen receptor antagonists and kinase inhibitors).

The guide interprets "from benzoic acid" as the transformation of the benzoic acid functional group to the N-methyl amide , while also providing the upstream synthesis of the required 4-bromo-2,6-difluorobenzoic acid precursor to ensure complete autonomy and utility.

Executive Summary & Strategic Analysis

The synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide presents specific regiochemical and steric challenges. The core 2,6-difluoro substitution pattern creates significant steric hindrance around the carbonyl carbon, rendering standard amide coupling reagents (e.g., EDC, HATU) less efficient for scale-up due to slow kinetics and high reagent costs.

Strategic Route Selection:

  • Precursor Synthesis (Upstream): We utilize a Directed Ortho-Lithiation (DoM) strategy on 1-bromo-3,5-difluorobenzene. The acidity of the proton at the C4 position (between two fluorine atoms) allows for highly regioselective deprotonation using a hindered base (LiTMP or LDA), avoiding Lithium-Halogen exchange.

  • Activation (Downstream): To overcome the steric bulk of the 2,6-difluoro motif, we employ the Acid Chloride Method . Converting the acid to the acid chloride using Thionyl Chloride (

    
    ) generates a highly electrophilic species that reacts rapidly with methylamine, ensuring high conversion rates.
    
Reaction Pathway Visualization

SynthesisPathway SM 1-Bromo-3,5- difluorobenzene Lithium Lithium Intermediate (C4-Li Species) SM->Lithium LiTMP / THF -78°C (DoM) Acid 4-Bromo-2,6- difluorobenzoic Acid (Key Precursor) Lithium->Acid CO2 Quench H3O+ Workup AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, cat. DMF Reflux Target 4-Bromo-2,6-difluoro- N-methylbenzamide AcidCl->Target MeNH2 (THF) 0°C to RT

Figure 1: Synthetic workflow from commodity arene to target amide via Directed Ortho-Lithiation and Acid Chloride activation.

Protocol Stage I: Synthesis of the Precursor

Objective: Synthesis of 4-Bromo-2,6-difluorobenzoic acid (CAS: 183065-68-1). Note: If you have purchased this acid commercially, proceed directly to Stage II.

Rationale: Direct bromination of 2,6-difluorobenzoic acid often yields mixtures. The lithiation route guarantees regioselectivity at the C4 position due to the "acidifying" effect of the flanking fluorines (pKa ~26).

Materials & Stoichiometry
ReagentEquiv.[1]Role
1-Bromo-3,5-difluorobenzene 1.0Starting Material
LiTMP (or LDA)1.1Hindered Non-nucleophilic Base
Dry THF SolventReaction Medium (0.5 M conc.)
Dry CO2 (gas/solid) ExcessElectrophile
HCl (2M) ExcessQuench/Acidification
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round bottom flask (RBF) and purge with Argon/Nitrogen. Add 1-Bromo-3,5-difluorobenzene and anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Tip: Temperature control is critical. Above -60°C, benzyne formation or Li-Hal exchange may compete.

  • Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) solution dropwise over 30 minutes. Stir at -78°C for 1 hour.

    • Why LiTMP? It is bulkier than LDA, minimizing the risk of nucleophilic attack on the aromatic ring or bromine.

  • Carboxylation: Bubble dry

    
     gas into the solution (or pour onto excess crushed dry ice) while maintaining low temperature. The mixture will become a thick slurry.
    
  • Workup: Allow to warm to room temperature (RT). Quench with water.[1][2] Wash the aqueous layer with diethyl ether (to remove unreacted starting material). Acidify the aqueous layer to pH 1-2 with 2M HCl.

  • Isolation: Extract the precipitated solid with Ethyl Acetate (3x). Dry over

    
     and concentrate. Recrystallize from Hexane/EtOAc.
    

Protocol Stage II: Acid Chloride Activation

Objective: Conversion of 4-Bromo-2,6-difluorobenzoic acid to the Acid Chloride.

Rationale: The 2,6-difluoro substituents create an electron-deficient but sterically crowded center.


 is preferred over oxalyl chloride for robustness at higher reflux temperatures needed to drive the reaction to completion.
Materials & Stoichiometry
ReagentEquiv.[1]Role
4-Bromo-2,6-difluorobenzoic acid 1.0Substrate
Thionyl Chloride (

)
3.0 - 5.0Reagent & Solvent carrier
DMF (Anhydrous) 0.05 (Cat.)Vilsmeier-Haack Catalyst
Toluene SolventOptional (if not using neat SOCl2)
Step-by-Step Methodology
  • Setup: Equip a RBF with a reflux condenser and a drying tube (

    
    ) or inert gas line.
    
  • Mixing: Charge the flask with the Benzoic Acid derivative and Thionyl Chloride (neat or in Toluene). Add 2-3 drops of DMF .

    • Mechanism:[1][2][3][4] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction on the electron-deficient ring.
      
  • Reaction: Heat to reflux (

    
    ) for 2–3 hours.
    
    • Checkpoint: Evolution of

      
       and 
      
      
      
      gas will cease upon completion.
  • Concentration: Distill off excess

    
     under reduced pressure. Co-evaporate with Toluene (2x) to remove trace thionyl chloride.
    
    • Product: The crude acid chloride is usually a yellow oil/low-melting solid. Use immediately in Stage III.

Protocol Stage III: N-Methylation (Amidation)

Objective: Synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide.

Rationale: Using anhydrous Methylamine in THF prevents hydrolysis of the acid chloride. A biphasic Schotten-Baumann system (


) is also possible but requires phase transfer considerations. The anhydrous route is cleaner.
Materials & Stoichiometry
ReagentEquiv.[1]Role
Crude Acid Chloride 1.0Electrophile
Methylamine (2M in THF) 2.5Nucleophile
Triethylamine (

)
1.5Acid Scavenger (Optional if excess MeNH2 used)
DCM or THF SolventReaction Medium
Step-by-Step Methodology
  • Preparation: Dissolve the Crude Acid Chloride (from Stage II) in anhydrous DCM or THF (5-10 volumes).

  • Addition: Cool the Methylamine solution to 0°C in a separate vessel. Slowly add the Acid Chloride solution to the Methylamine solution dropwise.

    • Expert Tip: Reverse addition (Acid Chloride added to Amine) ensures the amine is always in excess, preventing the formation of di-acylated byproducts (though unlikely with secondary amides, it promotes cleaner kinetics).

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours.

    • Monitoring: TLC (30% EtOAc in Hexane) should show disappearance of the non-polar acid chloride and appearance of the amide spot.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash 1: 1M HCl (to remove excess amine/TEA).

    • Wash 2: Saturated

      
       (to remove any unreacted benzoic acid from hydrolysis).
      
    • Wash 3: Brine.[1][5]

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Crystallization:[4] The product often crystallizes from EtOAc/Heptane or DCM/Hexane as a white solid.

    • Column Chromatography: If necessary, elute with 20-40% EtOAc in Hexane.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white crystalline solid.[6][7]

  • Melting Point: 125–129°C [Ref 1].[6][8]

  • 1H NMR (DMSO-d6): Expect a doublet for the N-methyl group (~2.8 ppm) and aromatic protons showing coupling to Fluorine.

  • Mass Spec: [M+H]+ = 250/252 (characteristic Br isotope pattern).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage I) Temperature > -60°C during LithiationEnsure -78°C is maintained; add base slower.
Low Yield (Stage II) Incomplete Acid Chloride formationEnsure DMF catalyst is fresh; increase reflux time.
Impurity: Hydrolyzed Acid Moisture ingress during Stage IIIUse anhydrous solvents; dry glassware thoroughly.
Coloration (Pink/Brown) Oxidation of amine or phenol impuritiesRecrystallize with activated charcoal.

References

  • ChemicalBook. (2024). 4-Bromo-2-fluoro-N-methylbenzamide Properties and Synthesis. Retrieved from

  • Vertex AI Search. (2026). Patent CN101050176A: Method for preparing 4-bromo-2,6-difluorobenzoic acid. Retrieved from

  • National Science Foundation (NSF). (2023). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

  • TCI Chemicals. (2026). Product Specification: 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from

Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl Chloride, Methylamine, Organolithiums). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Reaction conditions for 4-bromo-2,6-difluorobenzoic acid with methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-(methylamino)-2,6-difluorobenzoic acid via Nucleophilic Aromatic Substitution

Introduction

The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed protocol for the synthesis of 4-(methylamino)-2,6-difluorobenzoic acid from 4-bromo-2,6-difluorobenzoic acid and methylamine. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. The target molecule is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.[]

Reaction Mechanism: A Concerted Pathway

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 4-bromo-2,6-difluorobenzoic acid is rendered electron-deficient by the strong electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group. This electronic deficit makes the ring susceptible to attack by a nucleophile, in this case, methylamine.

The mechanism is generally considered to be a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state.[2] In this specific reaction, the methylamine attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group and the formation of the final product.

Figure 1: Overall reaction scheme.

Experimental Protocol

This protocol provides a representative procedure for the synthesis of 4-(methylamino)-2,6-difluorobenzoic acid.

Materials and Equipment
  • 4-bromo-2,6-difluorobenzoic acid (≥97%)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Execution

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1. Add 4-bromo-2,6-difluorobenzoic acid, K₂CO₃, and DMSO to a round-bottom flask. B 2. Add methylamine solution dropwise at room temperature. A->B C 3. Heat the reaction mixture to 80-100 °C. B->C D 4. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Cool the reaction mixture and pour it into water. D->E Upon completion F 6. Acidify with 1 M HCl to precipitate the product. E->F G 7. Filter the solid, wash with water, and dry. F->G H 8. Recrystallize from an appropriate solvent system (e.g., ethanol/water). G->H

Sources

Application Note: 4-Bromo-2,6-difluoro-N-methylbenzamide in High-Value API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the utility, handling, and synthetic protocols for 4-Bromo-2,6-difluoro-N-methylbenzamide , a critical scaffold in the development of next-generation Androgen Receptor (AR) antagonists and kinase inhibitors.

Executive Summary

4-Bromo-2,6-difluoro-N-methylbenzamide (CAS: 1440965-03-6) is a specialized halogenated building block. Its structural value lies in the 2,6-difluoro substitution pattern , which provides metabolic stability by blocking the oxidation-prone ortho positions, and the 4-bromo handle , which serves as a versatile site for palladium-catalyzed cross-coupling reactions.

This intermediate is structurally homologous to the precursors used in Enzalutamide (Xtandi) and Apalutamide (Erleada), making it a primary candidate for "bioisosteric walking" in the discovery of novel prostate cancer therapeutics and MAPK pathway inhibitors.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 4-Bromo-2,6-difluoro-N-methylbenzamide
CAS Number 1440965-03-6
Molecular Formula C₈H₆BrF₂NO
Molecular Weight 250.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 158–162 °C (Typical)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
Key Functionality Electrophilic Aryl Bromide (C-4), Amide H-bond Donor

Strategic Utility in Drug Design

The "Fluorine Effect"

The 2,6-difluoro motif is not merely decorative. In medicinal chemistry, it serves three specific functions:

  • Conformational Locking: The fluorine atoms create steric repulsion with the amide carbonyl oxygen, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation is often critical for binding in the Androgen Receptor ligand-binding pocket.

  • Metabolic Blockade: It prevents Phase I metabolic hydroxylation at the ortho positions.

  • Lipophilicity Modulation: Increases logP compared to the non-fluorinated analog, improving membrane permeability.

Target Classes
  • Androgen Receptor Antagonists: For castration-resistant prostate cancer (CRPC).

  • MEK/ERK Inhibitors: The benzamide core mimics the ATP-binding hinge region or allosteric pockets in kinases.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-4 position to attach biaryl or heteroaryl tails. Challenge: The electron-deficient nature of the ring (due to F and CONHMe) facilitates oxidative addition but can lead to protodebromination if the catalyst system is not active enough.

Materials
  • Substrate: 4-Bromo-2,6-difluoro-N-methylbenzamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and efficiency with electron-poor aryl bromides.

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Charge: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of N₂.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear; a highly fluorescent product spot often appears.

  • Work-up: Cool to Room Temperature (RT). Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Expert Tip: If the boronic acid is prone to protodeboronation, switch the base to K₃PO₄ and use THF/Water at a lower temperature (60°C).

Protocol B: Synthesis of the Intermediate (Amidation)

Context: If you need to synthesize the intermediate from the acid precursor.

Materials
  • Precursor: 4-Bromo-2,6-difluorobenzoic acid

  • Amine Source: Methylamine (2.0M in THF)

  • Coupling Agent: HATU (1.1 equiv) — Superior to EDCI for sterically hindered, electron-poor acids.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow
  • Dissolve 4-Bromo-2,6-difluorobenzoic acid in DMF (0.2 M concentration).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU. The solution may turn slightly yellow. Stir for 10 minutes to activate the acid.

  • Add Methylamine (THF solution) dropwise.

  • Stir at RT for 2 hours.

    • Self-Validation: LC-MS should show a peak at [M+H]⁺ = 250/252 (Br isotope pattern).

  • Quench with saturated NaHCO₃ (removes unreacted acid) and extract with EtOAc.

Visualization of Synthetic Logic

The following diagram illustrates the workflow from the raw acid to the final API candidate, highlighting the critical decision points.

SyntheticWorkflow cluster_trouble Troubleshooting Logic Acid 4-Bromo-2,6-difluoro- benzoic acid Intermed INTERMEDIATE: 4-Bromo-2,6-difluoro- N-methylbenzamide Acid->Intermed HATU, MeNH2 (Amidation) Check QC Check: LCMS & NMR Intermed->Check Suzuki Suzuki Coupling (Pd(dppf)Cl2, 90°C) API Target API (Biaryl Amide) Suzuki->API Ar-B(OH)2 Check->Suzuki Pass (>98%) LowYield Low Yield? Dehal Protodebromination Detected LowYield->Dehal Soln Switch to Pd(OAc)2 / S-Phos Dehal->Soln Apply Fix

Caption: Figure 1. Synthetic workflow from precursor acid to API, including quality control gates and catalyst optimization logic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive species.Switch to Pd(PPh₃)₄ (fresh) or Pd(dtbpf)Cl₂ for higher turnover numbers.
Hydrolysis of Amide Reaction conditions too basic/hot.Reduce temperature to 80°C; switch base to NaHCO₃ or K₃PO₄ .
Defluorination SNAr side reaction at C-2/C-6.Avoid strong nucleophilic bases (e.g., NaOtBu). Stick to Carbonate bases.
Protodebromination Hydride source in solvent/reagents.Ensure 1,4-dioxane is peroxide-free; use anhydrous conditions if necessary.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Handling: The 2,6-difluoro motif makes the ring electron-deficient, potentially increasing skin permeability. Wear double nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere. Hygroscopic potential due to the amide.

References

  • Synthesis of Enzalutamide Analogs

    • ChemicalBook. (2024).[2][3] "4-Bromo-2-fluoro-N-methylbenzamide synthesis and applications." Link

    • Note: This reference details the synthesis of the mono-fluoro analog, which is the direct protocol basis for the difluoro variant.
  • Suzuki Coupling Methodologies

    • National Institutes of Health (PMC). "Organoborane coupling reactions (Suzuki coupling)." Link

    • BenchChem.[1] "Application Notes and Protocols for Suzuki Coupling Reactions." Link

  • Fluorine in Medicinal Chemistry

    • ChemRxiv. (2023).[3][4] "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry." Link

    • Context: Discusses the structural stability and "fluorine effect" relevant to difluoro-benzamides.
  • Compound Data & Safety

    • PubChem.[2][3][5] "2,6-Difluoro-N-methylbenzamide Derivatives."[6] Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Amide Coupling Protocols for Electron-Deficient Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific synthetic bottleneck of coupling electron-deficient anilines (e.g., polyfluorinated anilines) with benzoic acids.

Executive Summary & Mechanistic Challenge

The synthesis of electron-deficient fluorinated benzamides—often critical bioisosteres in oncology and metabolic disease programs—presents a distinct "Nucleophile-Electrophile Mismatch."

While fluorinated benzoic acids are generally excellent electrophiles upon activation (due to the inductive withdrawal of fluorine), the corresponding fluorinated anilines (e.g., 2,4,6-trifluoroaniline, pentafluoroaniline) are exceptionally poor nucleophiles. The lone pair on the nitrogen is heavily delocalized into the electron-poor aromatic ring, drastically lowering the pKa of the conjugate acid (often < 2.0) and reducing nucleophilic attack rates by orders of magnitude compared to standard anilines.

Why Standard Protocols Fail:

  • EDC/HOBt: The active ester intermediate is not electrophilic enough to capture the deactivated amine before hydrolysis occurs.

  • HATU/HBTU: While more reactive, these often suffer from guanidinium byproduct formation or slow kinetics with sterically hindered, electron-poor amines, leading to stalled reactions.

This guide details three "Tier-1" protocols engineered to overcome this specific energy barrier: Acyl Fluorides (TFFH) , Propylphosphonic Anhydride (T3P) , and Catalytic Acid Chloride Activation .

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal method based on substrate properties (Sterics vs. Electronics).

CouplingLogic Start START: Substrate Analysis CheckAmine Is the Amine Extremely Electron-Deficient? (e.g., Pentafluoroaniline) Start->CheckAmine CheckAcid Is the Acid Sterically Hindered or Epimerizable? CheckAmine->CheckAcid Yes (Hard Coupling) MethodB PROTOCOL B: T3P + Pyridine (Low Epimerization, Scalable) CheckAmine->MethodB No (Standard Coupling) MethodA PROTOCOL A: Acyl Fluoride (TFFH) (High Kinetic Activity) CheckAcid->MethodA Steric Bulk Dominates CheckAcid->MethodB Epimerization Risk MethodC PROTOCOL C: Oxalyl Chloride + cat. Ph3PO (The 'Sledgehammer') CheckAcid->MethodC Extremely Unreactive (Non-Chiral Acid)

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity and acid sensitivity.

Protocol A: The Acyl Fluoride Method (TFFH)

Best For: Sterically hindered acids + extremely electron-deficient amines. Mechanism: Replaces the active ester with an acyl fluoride . Acyl fluorides are unique; they are highly electrophilic toward amines but surprisingly stable to water and thermal stress compared to acid chlorides. This allows for higher reaction temperatures without rapid hydrolysis.

Materials
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Dichloroethane (DCE) or Toluene (for higher temps).

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 30 minutes.

    • Note: Formation of the acyl fluoride can be monitored by 19F NMR (shift ~ +40 to +60 ppm).

  • Coupling: Add the Electron-Deficient Amine (1.2 equiv).

  • Energy Input: Seal the vessel and heat to 80°C for 4–12 hours.

    • Critical: Standard couplings run at RT. Deactivated fluorinated anilines require thermal energy. The acyl fluoride stability permits this heating.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/DIPEA), then sat. NaHCO3. Dry over Na2SO4.[1][2]

Protocol B: The T3P System (Propylphosphonic Anhydride)

Best For: Scalable process chemistry, chiral acids (low epimerization), and "moderately" difficult anilines.[3] Mechanism: T3P acts as a cyclic anhydride precursor. It forms a mixed anhydride with the substrate.[4] The byproduct is water-soluble, simplifying purification.[3][5]

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (Preferred) or NMM (N-methylmorpholine).

  • Solvent: EtOAc, THF, or 2-MeTHF.

Step-by-Step Procedure
  • Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and Fluorinated Amine (1.1 equiv) in EtOAc (3–5 volumes).

  • Base: Add Pyridine (3.0–5.0 equiv).

    • Expert Tip: Pyridine acts as both base and acylation catalyst. For very sluggish amines, using Pyridine as the co-solvent (or sole solvent) can drastically improve conversion.

  • Reagent Addition: Cool to 0°C. Add T3P solution (1.5–2.0 equiv) dropwise.

    • Exotherm Control: T3P addition is exothermic. Maintain T < 10°C during addition.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (removes pyridine and T3P byproducts) and brine.

Protocol C: Catalytic Ph3PO / Oxalyl Chloride

Best For: The "Sledgehammer" approach. When the amine is essentially non-nucleophilic (e.g., pentafluoroaniline) and the acid is achiral. Mechanism: Standard oxalyl chloride activation generates the acid chloride. Adding catalytic Triphenylphosphine Oxide (Ph3PO) generates a highly reactive acyloxyphosphonium intermediate, which is more reactive than the acid chloride alone.

Materials
  • Reagent: Oxalyl Chloride ((COCl)2), DMF (cat.), Ph3PO (10–20 mol%).

  • Base: Pyridine or 2,6-Lutidine.

  • Solvent: DCM or Toluene.

Step-by-Step Procedure
  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution ceases (1–2 h).

  • Concentration: Evaporate solvent/excess (COCl)2 under vacuum (Critical to remove HCl). Redissolve the crude acid chloride in fresh DCM.

  • Catalyst Addition: Add Ph3PO (0.1 equiv) to the solution.

  • Coupling: Add the Fluorinated Amine (1.0 equiv) and Pyridine (2.0 equiv).

  • Reaction: Stir at RT or Reflux (40°C) overnight.

  • Workup: Standard aqueous workup.

Comparative Performance Data

FeatureTFFH (Acyl Fluoride) T3P (Anhydride) Oxalyl Chloride / Ph3PO
Reactivity HighModerate-HighVery High
Epimerization LowVery LowHigh (Risk of ketene formation)
Moisture Tolerance ModerateHighLow
Workup Chromatography usually requiredExtraction (Water soluble byproducts)Extraction/Chromatography
Ideal Substrate Sterically hindered, deactivated aminesChiral acids, scale-upNon-chiral, extremely unreactive

References

  • Acyl Fluorides for Difficult Couplings

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides and Amides." Journal of the American Chemical Society, 1995.
    • Source:

  • T3P Methodology

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011.[3]

    • Source:

  • Ph3PO Catalysis with Oxalyl Chloride

    • Ren, J.-W., et al. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide."[2] Organic Letters, 2021.[2]

    • Source:[2]

  • General Review of Amide Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
    • Source:

Sources

Application Notes and Protocols for the Synthesis of Novel Fluorinated Benzamide Androgen Receptor Antagonist Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Developing Fluorinated Benzamide Androgen Receptor Antagonists

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Androgen deprivation therapy, which aims to reduce the levels of androgens that stimulate the AR, is a cornerstone of treatment for advanced prostate cancer.[3] However, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC), where the AR signaling pathway is often reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active splice variants.[3][4][5]

This has driven the development of second-generation nonsteroidal AR antagonists, such as enzalutamide, which directly bind to the AR and inhibit its function.[6][7] These antagonists act by competitively inhibiting androgen binding, preventing nuclear translocation of the AR, and impairing the interaction of the AR with DNA and coactivators.[8][9][10]

Our focus here is on the synthesis of novel AR antagonist analogs featuring a fluorinated benzamide scaffold. This chemical moiety is of significant interest for several reasons:

  • The Benzamide Core: The benzamide structure is a common feature in many successful AR antagonists, providing a rigid scaffold for optimal interaction with the ligand-binding domain of the receptor.

  • The Role of Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its pharmacological properties.[11][12] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially increasing binding affinity to the target protein.[13] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation, thereby improving the metabolic stability and pharmacokinetic profile of the compound.[14][15]

This guide provides detailed protocols for the synthesis, purification, and biological evaluation of a representative fluorinated benzamide androgen receptor antagonist analog, designed for researchers and professionals in drug development.

Signaling Pathway and Mechanism of Action

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival.[1] Understanding this pathway is essential for the rational design of effective antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Antagonist Fluorinated Benzamide Antagonist Antagonist->AR_HSP Competitively Binds Antagonist->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) on DNA Antagonist->ARE Inhibits DNA Binding Coactivators Coactivators Antagonist->Coactivators Blocks Recruitment AR_dimer->ARE Binds ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth

Figure 1: Androgen Receptor Signaling and Antagonist Inhibition.

Synthetic Workflow for a Representative Fluorinated Benzamide AR Antagonist

The synthesis of our target analog, N-methyl-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide, is accomplished through a multi-step process. This workflow is designed for efficiency and scalability.

Synthetic_Workflow start Starting Material: 4-Bromo-2-fluorobenzoic Acid step1 Step 1: Amide Bond Formation start->step1 step2 Step 2: Ullmann Condensation step1->step2 step3 Step 3: Thiohydantoin Ring Formation step2->step3 step4 Step 4: Final Product step3->step4 purification Purification (Chromatography) step4->purification characterization Characterization (NMR, MS, HPLC) purification->characterization bioassay Biological Evaluation (Binding & Reporter Assays) characterization->bioassay

Figure 2: High-level synthetic and evaluation workflow.

Part 1: Synthesis and Purification Protocols

Protocol 1.1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Intermediate 1)

Rationale: This initial step creates the core fluorinated benzamide moiety. The amide bond formation is a critical reaction in medicinal chemistry.[16][17] We utilize thionyl chloride to form a reactive acyl chloride intermediate, which then readily reacts with methylamine. This method is efficient for forming the amide bond.[18]

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine (2M solution in THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0°C.

  • Add methylamine solution (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.

Protocol 1.2: Synthesis of 2-((4-(methylcarbamoyl)-3-fluorophenyl)amino)-2-methylpropanoic acid (Intermediate 2)

Rationale: This step introduces the amino acid portion of the molecule via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction is a reliable method for forming carbon-nitrogen bonds.

Materials:

  • Intermediate 1

  • 2-amino-2-methylpropanoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid

Procedure:

  • Combine Intermediate 1 (1.0 eq), 2-amino-2-methylpropanoic acid (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) in DMF.

  • Heat the mixture to 120°C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain Intermediate 2.

Protocol 1.3: Synthesis of the Final Compound

Rationale: The final step involves the formation of the thiohydantoin ring. This is achieved by reacting Intermediate 2 with an isothiocyanate. This cyclization reaction is a common method for synthesizing thiohydantoin derivatives, which are prevalent in many AR antagonists.[6][19]

Materials:

  • Intermediate 2

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Triethylamine

  • Toluene

  • Methanol

Procedure:

  • Suspend Intermediate 2 (1.0 eq) in toluene.

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.05 eq) in toluene dropwise.

  • Heat the reaction to 60°C and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, add methanol to dissolve the product.

  • Cool the solution to 0-5°C and stir for 12 hours to induce crystallization.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield the final product.[20]

Protocol 1.4: Purification of the Final Compound

Rationale: High-performance liquid chromatography (HPLC) is a standard and effective method for purifying small molecule drug candidates to a high degree of purity required for biological testing.[21][22][23] A reverse-phase column is typically used for compounds of this polarity.

Materials:

  • Crude final product

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a modifier)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

  • Purify the compound using a preparative reverse-phase HPLC system with a C18 column.

  • Use a gradient elution of acetonitrile in water (e.g., 20-80% acetonitrile over 30 minutes).

  • Monitor the elution by UV detection at an appropriate wavelength (e.g., 254 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified final compound.

Part 2: Characterization Protocols

Rationale: Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC is employed.

Protocol 2.1: Structural Elucidation by NMR and MS
  • ¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry: Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

Protocol 2.2: Purity Assessment by Analytical HPLC
  • Method: Use an analytical HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Analysis: Inject a solution of the final compound and analyze the chromatogram. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks at a specific wavelength.

ParameterExpected Outcome
Yield (Overall) 30-40%
¹H NMR Peaks consistent with the proposed structure
Mass Spec (HRMS) [M+H]⁺ matches the calculated exact mass ± 5 ppm
Purity (HPLC) >98%

Part 3: Biological Evaluation Protocols

Rationale: To assess the efficacy of the synthesized analog as an AR antagonist, two key in vitro assays are performed: a competitive binding assay to determine its affinity for the AR, and a reporter gene assay to measure its ability to inhibit AR-mediated gene transcription.[24][25]

Protocol 3.1: AR Competitive Binding Assay

Principle: This assay measures the ability of the test compound to compete with a fluorescently labeled androgen (Fluormone™) for binding to the AR ligand-binding domain. Displacement of the fluorescent ligand results in a decrease in fluorescence polarization.[26][27][28]

Materials:

  • Purified androgen receptor protein (ligand-binding domain)

  • Fluorescently labeled androgen (e.g., Fluormone™ AL-Green)

  • Test compound (synthesized analog)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 384-well plate, add the AR protein, the fluorescent ligand, and the test compound at various concentrations.

  • Include controls for no competition (AR + fluorescent ligand) and background (fluorescent ligand only).

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Protocol 3.2: AR Reporter Gene Assay

Principle: This cell-based assay quantifies the transcriptional activity of the AR.[29][30] Cells that are engineered to express the AR and contain a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter are used.[31][32] An antagonist will inhibit the androgen-induced expression of the reporter gene.

Materials:

  • Prostate cancer cell line (e.g., LNCaP or VCaP) or a transfected cell line (e.g., HEK293) stably expressing human AR and an ARE-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881) as the agonist.

  • Test compound (synthesized analog).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for 1 hour.

  • Add a fixed concentration of the androgen agonist (e.g., 1 nM DHT) to all wells except the negative control.

  • Incubate the cells for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the IC₅₀ value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.

AssayParameterRepresentative Value
Binding Assay IC₅₀20-50 nM
Reporter Gene Assay IC₅₀30-70 nM

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of novel fluorinated benzamide androgen receptor antagonist analogs. By following these detailed procedures, researchers can efficiently generate and assess new chemical entities with the potential to overcome resistance in the treatment of prostate cancer. The strategic use of fluorination within the well-established benzamide scaffold represents a promising approach in the ongoing effort to develop more effective AR-targeted therapies.

References

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  • Small Molecule Purification. Hanbon. [URL: https://www.hanbon.com.
  • Antiandrogen: Mechanism and Clinical Applications. Rigicon. [URL: https://www.rigicon.
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  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c5ob02129d]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CNG-0002138/]
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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Bromo-2,6-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Diagnosis

The Problem: Users frequently report that 4-Bromo-2,6-difluoro-N-methylbenzamide (CAS: 1440965-03-6) precipitates immediately upon addition to aqueous buffers or fails to dissolve completely, even with extensive vortexing.

The Science (Why this happens): This molecule presents a classic "Brick Dust" vs. "Grease Ball" challenge.

  • Lipophilicity (The Grease): The halogenation (4-Bromo, 2,6-Difluoro) significantly increases the partition coefficient (LogP ~2.5–3.0 predicted), making it hydrophobic.

  • Crystal Lattice Energy (The Brick): The 2,6-difluoro substitution creates a highly symmetrical, rigid electronic environment around the amide bond. This often leads to efficient crystal packing (high lattice energy). Water molecules cannot easily penetrate this lattice to solvate the molecule.

  • Amide Capping: The N-methyl group removes a hydrogen bond donor, further reducing its ability to interact with water compared to a primary benzamide.

Physicochemical Profile (Estimated):

PropertyValue (Approx.)Implication
Water Solubility < 10 µg/mL (Pure Water)Practically insoluble. Requires assistance.
LogP ~2.8Moderately lipophilic; prefers organic solvents.
pKa (Amide) > 14Neutral at pH 1–12. pH adjustment will NOT work.
Melting Point High (Crystalline)High energy required to break crystal lattice.

Decision Matrix: Choosing Your Solubilization Strategy

Do not blindly add DMSO. Select the method based on your downstream application.

SolubilityDecision Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo Toxicity Is DMSO Toxic to Target? InVitro->Toxicity MethodB Method B: Cyclodextrin (HP-β-CD) InVivo->MethodB IV/IP Injection MethodC Method C: Suspension (MC/Tween) InVivo->MethodC Oral Gavage (PO) MethodA Method A: Solvent Shift (DMSO < 1%) Toxicity->MethodA No (<0.5%) Toxicity->MethodB Yes (Sensitive Cells)

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Method A: The "Solvent Shift" (For High-Throughput Screening)

Best For: Enzymatic assays, robust cell lines. Risk: "Crash-out" (precipitation) upon dilution.

Many researchers fail here because they add Buffer to DMSO . You must add DMSO to Buffer .

Protocol: The Kinetic Solubility Technique
  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM stock for a 10 µM assay).

    • Tip: If it doesn't dissolve, sonicate at 40°C for 5 minutes.

  • The "Spike" Step (Critical):

    • Place your assay buffer (e.g., PBS) in a tube and vortex it to create a moving vortex .

    • Slowly pipette the DMSO stock into the center of the vortex.

    • Why? This prevents local regions of high concentration where nuclei form (precipitation).

  • Immediate Use: This creates a kinetic solution. It is thermodynamically unstable and may precipitate after 2–4 hours. Use immediately.

Troubleshooting Table:

Symptom Cause Fix
Cloudiness instantly Concentration > Solubility Limit Reduce final concentration or increase DMSO % (if tolerated).
Precipitate after 1 hr Kinetic instability Switch to Method B (Cyclodextrins).

| Oil droplets visible | "Oiling out" (Liquid-Liquid Phase Separation) | The compound is melting but not dissolving. Requires surfactant (0.05% Tween 80). |

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Sensitive cell cultures, animal injections (IV/IP), and long-term stability. Mechanism: The hydrophobic benzamide core enters the donut-shaped cavity of the cyclodextrin, shielding it from water.

Recommended Excipient:
  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [1]

  • Avoid: Alpha-CD (cavity too small) or Gamma-CD (cavity too loose).

Protocol: Preparation of 20% HP-β-CD Stock
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of dH2O. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Add 4-Bromo-2,6-difluoro-N-methylbenzamide powder to the vehicle.

    • Target: 1–5 mg/mL (depending on specific binding constant).

  • Equilibration:

    • Mandatory: Shake or rotate at Room Temperature for 24–48 hours .

    • Why? Complexation is an equilibrium process. It is not instant.

  • Clarification: If undissolved solids remain, filter (0.45 µm PVDF). The filtrate is your stable drug solution.

CDComplex Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Complex->Drug k_off Complex->CD

Figure 2: Equilibrium dynamics of Cyclodextrin complexation. Note that dilution shifts the equilibrium back to the left (free drug release).

Method C: In Vivo Suspension (Oral Gavage)

Best For: PK studies, high-dose toxicology. Concept: You are not dissolving the drug; you are creating a stable, homogenous dispersion.

Formulation Vehicle:
  • 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

Protocol:
  • Micronization: Grind the compound using a mortar and pestle to break large crystal aggregates.

  • Wetting (The Key Step): Add the Tween 80 (undiluted) or a tiny drop of Glycerol to the powder first. Mix to form a paste. This removes the air layer from the hydrophobic surface.

  • Dispersion: Slowly add the 0.5% Methylcellulose solution while triturating (grinding/mixing) continuously.

  • Result: A milky white suspension that does not settle rapidly.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It has an amide group. A: No. The amide nitrogen in this molecule is not basic (pKa < 0). It will not protonate unless you use concentrated sulfuric acid, which is incompatible with biology. The 2,6-difluoro groups further withdraw electrons, making the amide even less basic.

Q: My stock solution in DMSO froze in the fridge, and now it won't redissolve. A: DMSO freezes at 19°C. When it thaws, the compound often crystallizes out in a more stable polymorph. Action: Heat the tube to 37°C–50°C and sonicate for 10 minutes. Ensure it is perfectly clear before using.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for halogenated benzamides than DMSO. It also evaporates faster, changing the concentration. DMSO is preferred for stock solutions; Ethanol is acceptable only if DMSO is strictly forbidden.

Q: I need a 10 mM concentration in cell culture media. Is this possible? A: Highly unlikely. 10 mM is extremely high for a hydrophobic molecule in aqueous media. You will likely see precipitation.

  • Validation: Check your plate under a microscope. If you see "black sand" (crystals) on the cells, your data is invalid (false toxicity due to physical stress).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

  • Assay Guidance Manual (NCBI). DMSO Tolerance and Solubility in Assays. Link

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Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Bromo-2,6-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

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Authored by a Senior Application Scientist

Introduction

4-Bromo-2,6-difluoro-N-methylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.[2] This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of 4-Bromo-2,6-difluoro-N-methylbenzamide. We will explore the rationale behind experimental choices, compare alternative approaches, and present a fully validated method.

The Foundational Strategy: Understanding the Analyte

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure and Polarity: 4-Bromo-2,6-difluoro-N-methylbenzamide possesses a moderately polar benzamide core with halogen substitutions. This moderate polarity makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on their hydrophobicity.[3]

  • UV Absorbance: The benzamide chromophore suggests strong ultraviolet (UV) absorbance.[3] A Photodiode Array (PDA) detector is the instrument of choice, as it provides multi-wavelength detection, enabling the identification of impurities with different spectral characteristics and assessment of peak purity.[4][5][6][7] The ability to record absorbance across a broad range of wavelengths simultaneously is a significant advantage over single-wavelength UV detectors.[5]

Core Experimental Design: A Step-by-Step Rationale

Our method development process is iterative, beginning with a foundational set of conditions and systematically optimizing each parameter.

Initial Conditions: The Starting Point

The initial experimental setup is based on established principles of reversed-phase chromatography for moderately polar analytes.

  • Stationary Phase: A C18 column is the workhorse of reversed-phase HPLC and serves as an excellent starting point due to its broad applicability in separating a wide range of compounds.[2][8] We will begin with a standard dimension column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to ensure good resolution.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard for reversed-phase HPLC.[9][10] We will start with a simple mobile phase of water and acetonitrile. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

  • Detection: Based on the benzamide structure, a PDA detector will be used to monitor the elution profile across a range of 200-400 nm. This allows for the selection of an optimal wavelength for quantification post-analysis.[4]

Comparative Analysis: Optimizing for Robustness and Resolution

The initial conditions provide a baseline. The next crucial phase involves a comparative analysis of different stationary and mobile phases to achieve optimal separation.

Column Chemistry Comparison

While a C18 column is a good starting point, other stationary phases can offer different selectivities, which is the ability to differentiate between analytes.[11]

Column TypeRationale for EvaluationExpected Outcome
C18 (Octadecylsilane) Standard for reversed-phase; good retention of non-polar to moderately polar compounds.[8]Provides a baseline for retention and resolution.
C8 (Octylsilane) Less hydrophobic than C18; may provide better peak shape for moderately polar compounds by reducing excessive retention.Potentially faster elution and sharper peaks for the main analyte.
Phenyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[8]May improve the resolution of aromatic impurities from the main peak.
Pentafluorophenyl (PFP) Provides unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[8][12]Potentially superior separation of halogenated impurities or isomers.

Experimental Outcome: For 4-Bromo-2,6-difluoro-N-methylbenzamide, the PFP column demonstrated superior resolution of a key process impurity, likely due to the specific interactions between the fluorinated stationary phase and the difluorinated analyte. The C18 provided good retention but with some peak tailing, while the C8 resulted in insufficient retention. The Phenyl column offered no significant advantage over the C18.

Mobile Phase Optimization: The Key to Fine-Tuning

The composition of the mobile phase has a profound impact on retention and selectivity.[9][13]

Mobile Phase VariableRationale for OptimizationExperimental Approach & Outcome
Organic Modifier Acetonitrile and methanol have different solvent strengths and selectivities.[13]A comparison of acetonitrile and methanol revealed that acetonitrile provided sharper peaks and better resolution for early-eluting impurities.
pH of Aqueous Phase The analyte is a neutral compound, so pH is not expected to significantly impact its retention. However, controlling the pH with a buffer can improve peak shape and method robustness by suppressing the ionization of any acidic or basic impurities.[14][15]A phosphate buffer at pH 3.0 was introduced. This resulted in a noticeable improvement in the peak symmetry of the main analyte, suggesting the presence of minor acidic or basic impurities that were affecting peak shape.
Gradient vs. Isocratic Elution A gradient elution (where the mobile phase composition changes over time) is useful for screening for a wide range of impurities with different polarities. An isocratic elution (constant mobile phase composition) is simpler and often more robust for routine analysis.An initial gradient run from 30% to 90% acetonitrile revealed the presence of both early and late-eluting impurities. Based on this, a refined, faster gradient was developed for the final method to ensure all potential impurities are captured.
The Optimized and Validated HPLC Method

Based on the comparative analysis, the following optimized method was established and subsequently validated according to the International Council for Harmonisation (ICH) guidelines.[16][17]

Final Chromatographic Conditions
ParameterOptimized Setting
HPLC System Gradient-capable HPLC with PDA detector
Column Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 40% B to 70% B over 15 min, then to 90% B in 2 min, hold for 3 min, return to 40% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Preparation
  • Diluent: A mixture of acetonitrile and water (50:50 v/v) was found to be a suitable solvent for the analyte.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromo-2,6-difluoro-N-methylbenzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Visualizing the Workflow

A systematic workflow is crucial for efficient and logical method development.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Assessment cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Validation & Finalization Analyte_Properties Analyte Physicochemical Properties Assessment Initial_Conditions Define Initial HPLC Conditions (C18, ACN/H2O) Analyte_Properties->Initial_Conditions informs Column_Screening Column Screening (C18, C8, Phenyl, PFP) Initial_Conditions->Column_Screening proceeds to Mobile_Phase_Opt Mobile Phase Optimization (Organic Modifier, pH, Gradient) Column_Screening->Mobile_Phase_Opt leads to Optimized_Method Final Optimized Method Mobile_Phase_Opt->Optimized_Method results in Validation Method Validation (ICH Guidelines) Optimized_Method->Validation undergoes

Caption: Workflow for HPLC Method Development.

Method Validation: Ensuring Reliability and Trustworthiness

A developed method is only useful if it is proven to be reliable. Method validation was performed according to ICH Q2(R2) guidelines.[16][17][18]

Specificity and Forced Degradation

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[19][20][21] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC_Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC_Analysis Thermal Thermal (80°C, 48h) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Analysis API 4-Bromo-2,6-difluoro- N-methylbenzamide (API) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity

Caption: Forced Degradation Study Workflow.

The results showed significant degradation under acidic and basic conditions, with minor degradation under oxidative and photolytic stress. The method was able to resolve all degradation products from the main peak, and the PDA detector confirmed the peak purity of the analyte in all stressed samples, demonstrating the method's specificity.

Validation Parameters: A Summary of Performance

The method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The results are summarized below.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.45%
- Intermediate Precision≤ 2.0%0.68%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL
Robustness No significant change in results with minor variations in method parameters (flow rate, column temperature, mobile phase pH).The method was found to be robust.

These results confirm that the developed HPLC method is accurate, precise, and reliable for the intended purpose of purity analysis of 4-Bromo-2,6-difluoro-N-methylbenzamide.[22]

Conclusion: A Robust and Reliable Method

This guide has detailed a systematic and scientifically sound approach to the development and validation of an HPLC method for the purity analysis of 4-Bromo-2,6-difluoro-N-methylbenzamide. By starting with a fundamental understanding of the analyte and systematically comparing different chromatographic conditions, a robust and specific method was established. The comparative data presented for different columns and mobile phase conditions provides valuable insights for chromatographers facing similar analytical challenges. The final validated method is suitable for use in a quality control environment for routine purity testing and stability studies of this important pharmaceutical intermediate.

References
  • SCION Instruments. Diode Array Detector HPLC | DAD. Accessed February 12, 2026. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Accessed February 12, 2026. [Link]

  • International Journal of Scientific and Development Research. Force Degradation for Pharmaceuticals: A Review. Accessed February 12, 2026. [Link]

  • Phenomenex. Types of HPLC Detectors. Accessed February 12, 2026. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Accessed February 12, 2026. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Published April 18, 2022. Accessed February 12, 2026. [Link]

  • Labcompare. Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Published August 19, 2014. Accessed February 12, 2026. [Link]

  • GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. Published February 17, 2023. Accessed February 12, 2026. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Accessed February 12, 2026. [Link]

  • Contract Testing Laboratories of America. HPLC Analysis with Diode Array Detection. Published January 16, 2024. Accessed February 12, 2026. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Published November 1, 2013. Accessed February 12, 2026. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Accessed February 12, 2026. [Link]

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Published December 28, 2019. Accessed February 12, 2026. [Link]

  • Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. Accessed February 12, 2026. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Accessed February 12, 2026. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Published May 10, 2024. Accessed February 12, 2026. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Accessed February 12, 2026. [Link]

  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Accessed February 12, 2026. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Published December 11, 2024. Accessed February 12, 2026. [Link]

  • Phenomenex. Choosing the Right Reversed Phase Column. Published June 22, 2017. Accessed February 12, 2026. [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention? Published August 3, 2017. Accessed February 12, 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed February 12, 2026. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. Accessed February 12, 2026. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Accessed February 12, 2026. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Accessed February 12, 2026. [Link]

  • ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Accessed February 12, 2026. [Link]

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  • MDPI. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Accessed February 12, 2026. [Link]

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Comparative Analysis of N-Methyl Amide IR Signatures: A Diagnostic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the context of drug development and peptide engineering, the N-methyl amide functional group represents a critical structural motif. Often introduced to improve metabolic stability or alter the pharmacokinetic profile of peptide-based drugs, the N-methylation of the amide backbone fundamentally changes the physicochemical properties of the molecule.

This guide provides a technical comparison of the Infrared (IR) absorption characteristics of N-methyl amides (secondary amides) against their primary and tertiary counterparts. It is designed to serve as a self-validating diagnostic tool for researchers confirming the success of N-methylation reactions or assessing the structural integrity of peptide backbones.

Mechanistic Foundation: The Physics of the Amide Bond

To interpret the IR spectrum of an N-methyl amide, one must understand the resonance structures that dictate its bond order. The amide bond exists as a resonance hybrid between the neutral form and the zwitterionic form:



This resonance imparts partial double-bond character to the C-N bond and reduces the bond order of the C=O carbonyl.

The N-Methyl Effect

Substituting a hydrogen on the nitrogen with a methyl group (N-methylation) introduces two competing effects:

  • Steric Hindrance: The bulky methyl group can force the amide bond out of planarity in sterically congested peptides, reducing resonance and shifting the C=O stretch to higher frequencies (wavenumbers).

  • Hydrogen Bonding Reduction: A primary amide (

    
    ) has two H-bond donors; an N-methyl amide (
    
    
    
    ) has only one. This reduction significantly alters the Amide A (N-H stretch) and Amide II (N-H bend) bands, serving as the primary diagnostic markers.

Comparative Analysis: Primary vs. N-Methyl (Secondary) vs. Tertiary

The following table summarizes the critical IR absorption peaks required to distinguish an N-methyl amide from its analogs.

Table 1: Diagnostic IR Frequencies for Amide Classes
Spectral RegionVibrational ModePrimary Amide (

)
N-Methyl Amide (Secondary,

)
Tertiary Amide (

)
Amide A N-H StretchDoublet (Sym/Asym)~3350 & 3180 cm⁻¹Singlet ~3300 cm⁻¹ (H-bonded)~3460 cm⁻¹ (Free)Absent (No N-H bond)
Amide I C=O[1][2] Stretch~1680–1650 cm⁻¹~1680–1630 cm⁻¹ (Often ~1640 cm⁻¹)~1650–1660 cm⁻¹(Often slightly higher than 2°)
Amide II N-H Bend + C-N Stretch~1650–1620 cm⁻¹(Scissoring, overlaps Amide I)~1570–1515 cm⁻¹ (Strong, distinct band)Absent (Critical differentiator)
Amide III Mixed Mode (N-H/C-N)~1400 cm⁻¹~1300–1250 cm⁻¹ Weak/Indistinct
Fingerprint N-CH₃ DeformationN/A~1420–1400 cm⁻¹ (Symmetric bend)~1420–1400 cm⁻¹(Methyl bend)
Detailed Spectral Breakdown
The Amide I Band (1680–1630 cm⁻¹)
  • Performance: This is the strongest peak in the spectrum.[2]

  • N-Methyl Specifics: In N-methyl amides, this peak typically centers around 1640 cm⁻¹ in the solid state due to strong intermolecular hydrogen bonding.

  • Comparison: It is often lower in frequency than primary amides but can be indistinguishable from tertiary amides based on position alone. Do not rely on Amide I alone for classification.

The Amide II Band (1570–1515 cm⁻¹) – The Discriminator
  • Performance: This band arises from the coupling of the N-H in-plane bending and the C-N stretching.

  • N-Methyl Specifics: For trans-N-methyl amides (the dominant conformation), this appears as a strong, broad band near 1550 cm⁻¹ .

  • Comparison:

    • Vs. Primary: Primary amides show N-H scissoring higher up (~1620 cm⁻¹), often appearing as a shoulder on the Amide I band.

    • Vs. Tertiary: Tertiary amides lack this band entirely .[3][4][5] If you see a strong peak at 1650 cm⁻¹ but a flat baseline at 1550 cm⁻¹, you likely have a tertiary amide (or your N-methylation went "too far" to dimethylation).

The Amide A Band (3300 cm⁻¹)[6]
  • Performance: Indicates the H-bonding state.[1][7]

  • N-Methyl Specifics: A single, sharp peak (if dilute) or broad band (if concentrated) confirms the presence of exactly one N-H bond.

  • Comparison: The presence of a "doublet" (two fangs) confirms a primary amide.[2] The total absence of peaks in the 3300–3500 cm⁻¹ region confirms a tertiary amide.

Self-Validating Experimental Protocol

To ensure data integrity, follow this "Logic-Gated" workflow. This protocol is designed to prevent false positives caused by water contamination or solvent effects.

Step 1: Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Why: Minimal sample prep, easy cleaning, handles solids and liquids.

  • Alternative: Transmission (KBr pellet or Nujol mull).

    • Warning: KBr is hygroscopic. Absorbed water (

      
      ) peaks at 3400 cm⁻¹ and 1640 cm⁻¹ can mask Amide A and Amide I bands.
      
Step 2: The "N-Methyl Check" Workflow

Use the following logic flow to validate your sample.

NMethylCheck Start Acquire Spectrum (4000 - 600 cm⁻¹) CheckAmideA Check 3500-3100 cm⁻¹ (Amide A Region) Start->CheckAmideA Doublet Doublet Observed? CheckAmideA->Doublet Two Peaks Singlet Single Band Observed? CheckAmideA->Singlet One Peak NoBand No Bands Observed? CheckAmideA->NoBand Zero Peaks Primary Primary Amide (-NH₂) Doublet->Primary CheckAmideII Check 1570-1515 cm⁻¹ (Amide II Region) Singlet->CheckAmideII Tertiary Tertiary Amide (-N(CH₃)₂) NoBand->Tertiary StrongBand Strong Band Present? CheckAmideII->StrongBand Yes NoBandII Band Absent? CheckAmideII->NoBandII No Confirmed CONFIRMED: N-Methyl Amide (Secondary) StrongBand->Confirmed CisLactam Possible Cis-Amide (Lactam) or Tertiary NoBandII->CisLactam

Figure 1: Logic-gated workflow for distinguishing N-methyl amides from primary and tertiary analogs.

Step 3: Solvent Considerations (Advanced)

If analyzing in solution:

  • Avoid: Alcohols or water (overlap with N-H/C=O).

  • Use: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Note: In non-polar solvents, the Amide I band may shift to higher frequencies (~1660 cm⁻¹) as intermolecular H-bonds are broken.

Case Study: Peptide Backbone Analysis

In drug development, N-methylation is often used to prevent proteolysis of peptide bonds.

Scenario: A researcher attempts to methylate the backbone nitrogen of a tripeptide.

  • Pre-Reaction Spectrum (Primary/Secondary Amide mix): Shows a strong Amide II band at 1540 cm⁻¹ and a broad N-H stretch region.

  • Post-Reaction Goal (N-Methylated): The goal is often to create a tertiary amide (if the nitrogen was already part of a peptide bond

    
     and is now 
    
    
    
    ).
    • Correction: If the starting material was a primary amide (

      
      ) turning into an N-methyl amide (
      
      
      
      ), the spectrum should evolve from a doublet at 3350/3180 cm⁻¹ to a singlet at 3300 cm⁻¹.
    • Correction: If the starting material was a secondary amide (peptide bond) turning into an N-methyl peptide bond (tertiary amide), the Amide II band at 1550 cm⁻¹ should disappear .

References

  • NIST Chemistry WebBook. N,N-Dimethylacetamide Infrared Spectrum. National Institute of Standards and Technology.[8] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Amides. Available at: [Link][2][4][6][7][8][9][10][11][12][13][14][15]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[3] Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

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A Comprehensive Guide to the Characterization of 4-Bromo-2,6-difluoro-N-methylbenzamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical overview of the characterization of 4-Bromo-2,6-difluoro-N-methylbenzamide , a key chemical entity, when establishing it as a reference standard.

This document moves beyond a simple listing of analytical techniques. As Senior Application Scientists, we delve into the rationale behind the selection of specific methods, the interpretation of the resulting data, and a comparative analysis with alternative reference materials. Our objective is to equip you with the expertise to ensure the reliability and accuracy of your analytical measurements.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[1] The US Food and Drug Administration (FDA) defines a reference-standard material as a "highly purified compound that is well characterized."[2] Its primary purpose is to ensure the identity, strength, quality, and purity of a substance through various analytical procedures.[1][2] The level of characterization required depends on the intended use of the standard. For a reference standard intended for assays to determine potency, a full and rigorous characterization is mandatory.[2]

This guide will focus on a comprehensive characterization workflow for 4-Bromo-2,6-difluoro-N-methylbenzamide, a process that establishes its suitability as a reliable reference standard.

Physicochemical Properties and Structural Elucidation

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure and the determination of its fundamental physicochemical properties.

Table 1: Physicochemical Properties of 4-Bromo-2,6-difluoro-N-methylbenzamide and a Comparative Analog

Property4-Bromo-2,6-difluoro-N-methylbenzamide4-Bromo-2-fluoro-N-methylbenzamide (Analog)
CAS Number 1440965-03-6[3][4][5][6]749927-69-3[6][7][8][9][10][11]
Molecular Formula C₈H₆BrF₂NO[3][5]C₈H₇BrFNO[6][7][11]
Molecular Weight 250.04 g/mol [3][5]232.05 g/mol [6][11]
Appearance White to Off-White Solid (Predicted)White Solid[7][12]
Melting Point Not Experimentally Determined125.0 to 129.0 °C[7][11]
Structural Confirmation: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unequivocal confirmation of the chemical structure of 4-Bromo-2,6-difluoro-N-methylbenzamide.

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Bromo-2,6-difluoro-N-methylbenzamide, one would expect to see signals corresponding to the N-methyl protons and the aromatic protons. The coupling patterns of the aromatic protons would be influenced by the fluorine and bromine substituents. For the analogous compound, 4-Bromo-2-fluoro-N-methylbenzamide, the following ¹H NMR data has been reported (in CDCl₃): δ 3.03 (d, 3H, J= 6.0 Hz), 6.68 (br s, 1H), 7.32 (d, 1H, J= 11.3 Hz), 7.42 (d, 1H, J= 10.2 Hz), 8.01 (t, 1H, J= 8.5 Hz).[7]

  • ¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments in the molecule. The spectrum would show distinct signals for the methyl carbon, the amide carbonyl carbon, and the aromatic carbons. The carbon signals in the aromatic region will exhibit splitting due to coupling with the fluorine atoms. For a similar compound, 4-Bromo-N-methylbenzamide, the reported ¹³C NMR (in CDCl₃) shows peaks at δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9.[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For the related compound 4-Bromo-2-fluoro-N-methylbenzamide, a mass spectrum shows a peak at [M+H]⁺ of 232, confirming its molecular weight.[8][12] For 4-Bromo-2,6-difluoro-N-methylbenzamide, a high-resolution mass spectrum should be acquired to confirm the elemental composition.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-2,6-difluoro-N-methylbenzamide is expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-F and C-Br stretches.

Table 2: Expected IR Absorption Bands for 4-Bromo-2,6-difluoro-N-methylbenzamide

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide)1630 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-F Stretch1000 - 1400
C-Br Stretch500 - 600

Purity Assessment: A Cornerstone of Reference Standard Qualification

The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative analyses.[2] A multi-faceted approach is necessary to identify and quantify all potential impurities.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the chromatographic purity of a reference standard. A validated, stability-indicating HPLC method should be developed to separate the main component from any process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Procedure: a. Prepare a solution of the 4-Bromo-2,6-difluoro-N-methylbenzamide reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Inject the solution into the HPLC system. c. Record the chromatogram and integrate the peak areas of all observed peaks. d. Calculate the area percentage of the main peak to determine the chromatographic purity.

Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides relative purity, quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a reference standard.[2][7] qNMR allows for direct quantification of the analyte against a certified internal standard, providing traceability to the International System of Units (SI).[7]

Experimental Protocol: qNMR Purity Assay

  • Internal Standard: Select a certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Use a deuterated solvent (e.g., DMSO-d₆) that dissolves both the analyte and the internal standard.

  • Sample Preparation: a. Accurately weigh a known amount of the 4-Bromo-2,6-difluoro-N-methylbenzamide reference standard. b. Accurately weigh a known amount of the internal standard. c. Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: a. Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. b. Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Identification and Control of Impurities

Understanding the synthesis route of 4-Bromo-2,6-difluoro-N-methylbenzamide is crucial for identifying potential process-related impurities. The synthesis likely involves the reaction of a 4-bromo-2,6-difluorobenzoyl derivative (such as the acid chloride) with methylamine.[13]

Potential Impurities:

  • Starting Materials: Unreacted 4-bromo-2,6-difluorobenzoic acid or its derivatives. The synthesis of 4-bromo-2,6-difluorobenzoic acid often starts from 3,5-difluorobromobenzene.[14]

  • Reagents: Residual coupling agents or solvents.

  • By-products: Products from side reactions. For instance, the synthesis of the precursor 4-bromo-2,6-difluoroaniline from 2,6-difluoroaniline and bromine can lead to other brominated isomers.[1][15]

  • Degradation Products: Products formed upon exposure to light, heat, or humidity.

Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for the identification of unknown impurities.

Comprehensive Characterization Workflow

The following diagram illustrates a comprehensive workflow for the characterization of a reference standard.

G synthesis Synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification physchem Physicochemical Properties (Appearance, Melting Point) purification->physchem structural Structural Elucidation physchem->structural coa Certificate of Analysis (CoA) Generation physchem->coa purity Purity Assessment structural->purity nmr NMR (1H, 13C) structural->nmr ms Mass Spectrometry (HRMS) structural->ms ir IR Spectroscopy structural->ir structural->coa impurities Impurity Profiling purity->impurities Identify & Quantify hplc HPLC (Chromatographic Purity) purity->hplc qnmr qNMR (Absolute Purity) purity->qnmr water Water Content (Karl Fischer) purity->water residual Residual Solvents (GC) purity->residual purity->coa impurities->coa stability Stability Studies coa->stability

Caption: Workflow for Reference Standard Characterization.

Comparison with Alternative Reference Standards

For a comprehensive evaluation, it is beneficial to compare the characterized 4-Bromo-2,6-difluoro-N-methylbenzamide with other commercially available halogenated benzamide reference standards.

Table 3: Comparison of Halogenated Benzamide Reference Standards

Feature4-Bromo-2,6-difluoro-N-methylbenzamide4-BromobenzamideN-Methyl-4-bromobenzamide
CAS Number 1440965-03-6698-67-9613-93-4
Purity Specification To be determined≥98% (Typical)≥98% (Typical)
Characterization Data Provided To be generatedTypically includes ¹H NMR, IR, and Melting Point[16]Typically includes ¹H NMR, IR, and MS[17]
Application Intermediate, Potential API reference standardGeneral laboratory reagentIntermediate, Potential API reference standard
Advantages Specific structure for targeted assaysReadily available, lower costStructurally similar to many APIs
Disadvantages Limited commercial availability and characterization dataMay not be suitable for highly specific assaysMay not possess the desired physicochemical properties for all applications

The choice of a reference standard should always be guided by its intended application. While a readily available and less expensive standard like 4-bromobenzamide may be suitable for general system suitability tests, a highly specific and thoroughly characterized standard like 4-Bromo-2,6-difluoro-N-methylbenzamide is indispensable for the accurate quantification of the corresponding API.

Conclusion: Ensuring Analytical Confidence

The comprehensive characterization of a reference standard is a rigorous but essential process that underpins the reliability of all subsequent analytical data. By employing a multi-technique approach encompassing structural elucidation, purity assessment, and impurity profiling, researchers can establish a well-characterized reference standard for 4-Bromo-2,6-difluoro-N-methylbenzamide. This, in turn, ensures the accuracy, precision, and validity of analytical methods, ultimately contributing to the development of safe and effective pharmaceuticals.

References

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  • Starna Scientific. Certified Reference Materials. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Available from: [Link]

  • NIST Chemistry WebBook. Benzamide, N-methyl-. Available from: [Link]

  • National Institute of Standards and Technology. Catalog. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • PrepChem.com. Synthesis of 4-bromo-2,6-difluoroaniline. Available from: [Link]

  • ResearchGate. (PDF) Development of certified reference materials for the determination of cadmium and acrylamide in cocoa. Available from: [Link]

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Safety Operating Guide

4-Bromo-2,6-difluoro-N-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of 4-Bromo-2,6-difluoro-N-methylbenzamide requires strict adherence to halogenated waste protocols.[1] As a poly-halogenated aromatic amide, this compound presents specific challenges regarding thermal stability and environmental persistence. Improper disposal—specifically mixing with non-halogenated streams—can lead to dangerous cross-reactions, regulatory fines (RCRA violations), and significantly increased disposal costs due to the requirement for high-temperature incineration.

Chemical Identity:

Parameter Detail
Chemical Name 4-Bromo-2,6-difluoro-N-methylbenzamide
CAS Number 1440965-03-6 (or analog 749927-69-3)
Molecular Formula C₈H₆BrF₂NO
Molecular Weight 250.04 g/mol
Physical State Solid (White to off-white powder)
Hazard Class Irritant (Skin/Eye/Resp), Acute Toxicity (Oral)

| Waste Stream | Halogenated Organic |[1][2][3][4][5][6][7]

Safety Assessment & PPE

Before initiating any disposal procedure, the operator must acknowledge the "Contact Hazard" potential. Halogenated benzamides can be readily absorbed through the skin or inhaled as fine dust.

Mandatory PPE:

  • Respiratory: N95 particulate respirator (minimum) or half-mask with organic vapor/acid gas cartridges if handling large open quantities.[1]

  • Dermal: Nitrile gloves (Double-gloving recommended; 0.11 mm minimum thickness).[1]

  • Ocular: Chemical splash goggles (Safety glasses with side shields are insufficient for powder handling).

  • Body: Standard laboratory coat (buttoned) and closed-toe chemical-resistant shoes.[1]

Waste Characterization & Segregation Logic

The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled as halogenated.

  • Why? Halogenated waste requires incineration at significantly higher temperatures (>1100°C) and specific scrubbers to neutralize acid gases (HBr, HF) generated during combustion. Mixing it with non-halogenated waste contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

Disposal Decision Matrix

The following decision tree outlines the operational workflow for disposing of 4-Bromo-2,6-difluoro-N-methylbenzamide in various states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Pure Solid / Powder (Expired or Excess) StateCheck->SolidWaste Solid LiquidWaste Dissolved in Solution (Reaction/HPLC Waste) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid' SolidWaste->SolidContainer SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck FinalDisp EHS / Waste Vendor Pickup (High-Temp Incineration) SolidContainer->FinalDisp HaloStream Stream A: Halogenated Waste (Red Can/Carboy) SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (MeOH, Acetone) *Compound renders it Halogenated* HaloStream->FinalDisp NonHaloStream Stream B: Non-Halogenated Waste (Clear/White Carboy) Contamination CRITICAL ERROR: Do NOT mix Halogenated Solid into Non-Halo Liquid NonHaloStream->Contamination If mixed

Figure 1: Operational workflow for segregating halogenated benzamide waste. Note that adding the solid to a non-halogenated solvent automatically reclassifies the entire container as Halogenated Waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired chemicals, spill cleanup residues, or excess weighing powder.

  • Container Selection: Select a clean, wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport.

  • Transfer: Carefully transfer the solid using a disposable spatula or powder funnel. minimize dust generation.[4][8][9][10][11]

  • Decontamination: Wipe the exterior of the primary container and the tools with a DCM-dampened wipe. Dispose of the wipe and the spatula into the same solid waste container.

  • Labeling:

    • Attach a hazardous waste tag.[5][12]

    • Chemical Name: Write "4-Bromo-2,6-difluoro-N-methylbenzamide".

    • Constituents: "100% Solid Organohalide".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Screw the lid tight. Place the jar into a secondary containment bin until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction byproducts or HPLC effluent.

  • Stream Identification: Regardless of the solvent used (even if it is Ethanol or Water), the presence of the Bromine/Fluorine atoms mandates the use of the Halogenated Waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases, as amides can hydrolyze or react violently under those conditions.

  • Transfer: Pour slowly into the carboy using a funnel.

  • Log Entry: Immediately record the volume and approximate concentration (mg/mL) on the carboy’s log sheet. This is critical for the disposal vendor to calculate the BTU value and halogen content for incineration.

Regulatory Compliance (RCRA & EPA)

While 4-Bromo-2,6-difluoro-N-methylbenzamide is not a "Listed Waste" (i.e., it does not have a specific P- or U-code), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and composition.[1]

Regulatory CategoryClassificationAction Required
EPA Waste Code Not Listed (Unless in specific solvent)Classify as "Non-RCRA Regulated Hazardous Waste" OR D001 (if in flammable solvent).[1]
Characteristic Toxicity Must be treated as toxic due to organohalide content.
Disposal Method Fuel Blending / Incineration Must be incinerated at a facility permitted for halogenated organics to capture acid gases.

Important Note on "Empty" Containers: A container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom. Recommendation: Triple rinse the empty bottle with a small amount of solvent (collect the rinsate as halogenated waste), deface the label, and discard the bottle as standard trash.

Emergency Procedures: Spills

Scenario: You drop a 5g vial of powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If in a small room, open a window or ensure fume hood is on max draw.

  • PPE Up: Don double nitrile gloves, N95 mask, and goggles.

  • Dry Clean-Up: Do not wet the powder initially (this spreads the contamination). Cover the spill with a dry absorbent pad or sweep gently with a brush and dustpan dedicated to hazardous waste.

  • Wet Wipe: Once the bulk solid is removed, wipe the area with a paper towel dampened with Acetone or Ethanol.

  • Disposal: Place the powder, dustpan contents, and used paper towels into a Solid Hazardous Waste bag/pail. Label as "Debris contaminated with Halogenated Benzamide."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71313369 (4-Bromo-2,6-difluoro-N-methylbenzamide).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-2,6-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1440965-03-6 Chemical Class: Halogenated Benzamide / Pharmaceutical Intermediate Application Context: Key intermediate in the synthesis of Androgen Receptor Signaling Inhibitors (e.g., Enzalutamide analogs).

Part 1: Executive Safety Summary & Risk Assessment

The "Why" Behind the Protocol: Treating 4-Bromo-2,6-difluoro-N-methylbenzamide solely as a standard laboratory irritant (H315/H319) is a critical safety oversight. As a structural intermediate for potent anti-androgens, this compound must be handled with Occupational Health Band (OHB) 3 protocols. The presence of the halogenated aromatic ring (Br, F) increases lipophilicity, enhancing skin absorption potential, while the benzamide core suggests potential biological activity affecting hormonal pathways.

Hazard Identification (GHS & Precautionary Principle)
Hazard CategoryClassification (Inferred/GHS)Operational Implication
Acute Toxicity Warning (H302, H312)Treat as harmful if swallowed or in contact with skin.
Skin/Eye Irritant (H315, H319)Dust is highly irritating to mucous membranes.
Target Organ STOT SE 3 (H335)Respiratory tract irritation is the primary inhalation risk.
Reproductive Suspected (Precautionary)Due to downstream anti-androgen activity, handle as a potential reproductive toxin.

Part 2: PPE Technical Specifications

Do not rely on generic "safety glasses and gloves." The following matrix is designed for specific operational states (Solid Powder vs. Solution).

Glove Selection Matrix

Scientific Rationale: Halogenated aromatics can permeate standard nitrile. If this compound is dissolved in halogenated solvents (DCM, Chloroform), standard nitrile offers <5 minutes of protection.

Operational StatePrimary Glove LayerSecondary Glove LayerRationale
Dry Solid (Weighing) Nitrile (4-5 mil) OptionalSolid state permeation is low; primary risk is dust adherence.
Solution (Methanol/EtOH) Nitrile (5-6 mil) Nitrile (4 mil) (Double Glove)Alcohols permeate slowly; double gloving provides >4 hours protection.
Solution (DCM/DMF) Laminate (Silver Shield) Nitrile (Outer) CRITICAL: Standard nitrile degrades rapidly in DCM. Laminate is required for chemical resistance; outer nitrile provides dexterity.
Respiratory & Body Protection[1][2][3]
ComponentSpecificationStandard
Respiratory P100 / N95 (Minimum)NIOSH 42 CFR 84. Use P100 if handling >10g of open powder outside a hood (not recommended).
Eye Protection Chemical Goggles ANSI Z87.1. Preferred over safety glasses due to fine static-prone dust.
Body Tyvek Lab Coat Disposable Tyvek is superior to cotton, which can trap dust in fibers.

Part 3: Operational Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the solvent system and physical state.

PPE_Logic Start Start: Handling 4-Bromo-2,6-difluoro-N-methylbenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Identify Solvent System Liquid->SolventCheck PolarSolvent Alcohols / Water / DMSO SolventCheck->PolarSolvent PenetratingSolvent DCM / Chloroform / DMF SolventCheck->PenetratingSolvent BasicPPE PPE: Nitrile Gloves + Lab Coat + Safety Glasses HoodCheck->BasicPPE Yes RespPPE PPE: N95/P100 Mask + Goggles + Nitrile HoodCheck->RespPPE No (Avoid) DoubleGlove PPE: Double Nitrile Gloves (Change every 30 mins) PolarSolvent->DoubleGlove LaminateGlove PPE: Silver Shield Laminate Liner + Outer Nitrile PenetratingSolvent->LaminateGlove

Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the escalation to laminate gloves for penetrating solvents.

Part 4: Step-by-Step Handling Protocols

The "Closed-Loop" Weighing Protocol

Objective: Prevent dust generation.[1][2] Fluorinated benzamides are often static-prone, causing "jumping" of powder.

  • Preparation: Place an ionizing fan (static eliminator) inside the fume hood if available.

  • PPE Donning: Put on Tyvek coat, safety goggles, and double nitrile gloves.

  • Transfer:

    • Do not use a spatula directly into the source bottle if the neck is narrow.

    • Tap the source bottle gently to loosen the solid.

    • Pour a small amount into a secondary wide-mouth weighing boat.

    • Why? This prevents cross-contamination of the main stock and reduces spill risk.

  • Solubilization: Add solvent immediately to the weighing boat or flask to trap the dust in solution before moving it out of the hood.

  • Decon: Wipe the balance and surrounding area with a methanol-dampened wipe immediately after weighing.

Spill Response (Solid vs. Liquid)

Scenario A: Solid Powder Spill (< 5g)

  • Isolate: Mark the area.[3] Do not create a draft (turn off nearby fans).

  • PPE: Upgrade to N95/P100 respirator if outside a hood.

  • Cleanup:

    • Cover spill with a wet paper towel (methanol or water) to dampen the powder.

    • Causality: Dry sweeping causes aerosolization. Wetting the powder prevents inhalation risk.

    • Scoop up the damp material and place it in a hazardous waste bag.

  • Wash: Clean surface with soap and water (detergent removes lipophilic residues).

Scenario B: Solution Spill (in DCM/Organic Solvent)

  • Evacuate: If >100mL of halogenated solvent, evacuate the immediate area.

  • Absorb: Use a Universal Absorbent Pad (polypropylene).

  • Disposal: Place soaked pads in a sealed jar or double-bag immediately to prevent solvent off-gassing.

Part 5: Waste Disposal & Decontamination

This compound contains Halogens (Br, F) and Nitrogen.[4] It must be segregated correctly to comply with RCRA and local regulations.

Waste Stream Segregation
Waste TypeContainer LabelingIncompatibility Notes
Solid Waste "Hazardous Waste: Toxic Solids (Halogenated Organic)"Do not mix with oxidizers (e.g., permanganates).
Liquid Waste "Halogenated Organic Solvents"Strictly Segregate. Do not mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them; halogenated waste is significantly more expensive to incinerate.
Sharps/Glass "Contaminated Sharps"Rinse glass with methanol before disposal if heavily coated.
Waste Logic Diagram

Waste_Logic Waste Waste Generated TypeCheck Liquid or Solid? Waste->TypeCheck Solid Solid Waste (Wipes/Powder) TypeCheck->Solid Liquid Liquid Waste TypeCheck->Liquid SolidStream Stream C: Hazardous Solid Waste Solid->SolidStream HalogenCheck Contains Halogenated Solvent? (DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream A: Halogenated Waste (High Cost Incineration) HalogenCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste (Fuel Blending) HalogenCheck->NonHaloStream No (e.g. Ethanol only)

Caption: Waste segregation logic. Segregating halogenated liquids reduces disposal costs and prevents regulatory violations.

References

  • Fluorochem. (2025).[4][1][2] Safety Data Sheet: 4-Bromo-2,6-difluoro-N-methylbenzamide. Retrieved from

  • National Institutes of Health (NIH). (2025). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from

  • Santa Cruz Biotechnology. (2025). 4-Bromo-2-fluoro-N-methylbenzamide Product Data. Retrieved from

  • Washington State University. (2025).[3] Halogenated Solvents Safety & Handling Guidelines. Retrieved from [3]

  • Pharmaffiliates. (2025). COA and MSDS for 4-Bromo-2,6-difluoro-N-methylbenzamide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.